trans-3-Hexene chemical properties and structure
trans-3-Hexene chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of trans-3-Hexene
Introduction
3-Hexene (C₆H₁₂) is a six-carbon alkene that serves as a valuable and versatile building block in organic synthesis.[1][2] Its utility stems from the reactivity of its carbon-carbon double bond, which allows for a multitude of chemical transformations.[1] 3-Hexene exists as two distinct geometric isomers: cis-(Z)-3-hexene and trans-(E)-3-hexene. The spatial arrangement of the ethyl groups around the double bond dictates the isomer's physical and chemical properties, making their selective synthesis and characterization crucial in stereocontrolled organic chemistry.[3] This guide provides a comprehensive technical overview of the structure, properties, synthesis, and reactivity of the trans-isomer, (E)-3-hexene, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Structure and Stereochemistry
The defining feature of trans-3-hexene is the geometry about its central carbon-carbon double bond. Unlike single bonds which allow for free rotation, the π-bond restricts movement, leading to fixed spatial arrangements of substituents.[4][5][6] This phenomenon gives rise to stereoisomers, which are molecules with the same atomic connectivity but different three-dimensional orientations.[6][7]
In trans-3-hexene, the two ethyl groups attached to the double-bonded carbons are positioned on opposite sides of the double bond's axis.[6] This "trans" configuration minimizes steric hindrance between the bulky ethyl groups, making it the more thermodynamically stable of the two isomers.[8] According to the Cahn-Ingold-Prelog priority rules, this configuration is systematically named (E)-hex-3-ene , where 'E' comes from the German entgegen, meaning opposite.
The structural formula is CH₃CH₂CH=CHCH₂CH₃.[9] The carbon atoms of the double bond are sp² hybridized, resulting in a planar geometry with bond angles of approximately 120° around these carbons.
Caption: A generalized workflow for spectroscopic analysis.
Synthesis and Chemical Reactivity
Stereoselective Synthesis
The most common and efficient laboratory synthesis of trans-3-hexene involves the stereospecific reduction of 3-hexyne. [3]While catalytic hydrogenation of an alkyne with Lindlar's catalyst yields the cis-alkene, a dissolving metal reduction is required to produce the trans-alkene. [3]This reaction proceeds via a radical anion intermediate, and the steric preference for the trans-vinylic radical intermediate drives the high stereoselectivity of the reaction.
Caption: Synthetic pathway to trans-3-Hexene.
Experimental Protocol: Synthesis of trans-3-Hexene via Dissolving Metal Reduction
Objective: To synthesize trans-3-hexene with high stereoselectivity from 3-hexyne.
Materials:
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3-hexyne
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Sodium metal
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Anhydrous liquid ammonia (NH₃)
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Anhydrous diethyl ether
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Dry ice/acetone bath
Methodology:
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Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet. Ensure all glassware is thoroughly dried.
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Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask. [3]3. Sodium Dissolution: Carefully add small, freshly cut pieces of sodium metal to the liquid ammonia with vigorous stirring. The solution will turn a deep blue color, indicating the formation of solvated electrons.
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Alkyne Addition: Add a solution of 3-hexyne in a minimal amount of anhydrous ether dropwise to the sodium-ammonia solution. [3]5. Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction is complete when the blue color disappears, indicating that the sodium has been consumed. [3]Progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Quenching and Workup: Carefully quench the reaction by the slow addition of ammonium chloride. Allow the ammonia to evaporate overnight in a fume hood. Add water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude trans-3-hexene.
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Purification: Purify the product via fractional distillation or preparative gas chromatography. [3]
Chemical Reactivity
The electron-rich double bond of trans-3-hexene is the center of its reactivity, readily undergoing electrophilic addition and oxidation reactions.
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Electrophilic Addition: Reacts with hydrogen halides (e.g., HBr) to form 3-halohexanes. Acid-catalyzed hydration yields 3-hexanol. [1]For a symmetrical alkene like 3-hexene, Markovnikov's rule regarding regioselectivity is not a factor. [1]* Oxidation: The double bond can be oxidized to form a variety of products.
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Syn-Dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reducing agent like NaHSO₃ produces hexane-3,4-diol. [1][10] * Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) yields an epoxide.
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Ozonolysis: Cleavage of the double bond with ozone (O₃) followed by a workup (e.g., with zinc or dimethyl sulfide) yields two equivalents of propanal.
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Safety and Handling
trans-3-Hexene is a hazardous chemical that requires careful handling in a well-ventilated area, preferably a chemical fume hood.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 🔥 | Danger | H225: Highly flammable liquid and vapour. [11][12][13] |
| Aspiration Hazard | स्वास्थ्य खतरा | Danger | H304: May be fatal if swallowed and enters airways. [11][12][13] |
Precautionary Measures:
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. [12]Keep the container tightly closed and use explosion-proof equipment. [12]Wear protective gloves, clothing, and eye protection. [12]* Handling: Use non-sparking tools and take measures to prevent static discharge. [12]Avoid contact with skin and eyes. [12]* Storage: Store in a well-ventilated, cool place. [12]Store locked up. [12][13]* First Aid (Ingestion): IF SWALLOWED, immediately call a POISON CENTER or doctor. Do NOT induce vomiting. [12][13]
Applications in Research and Development
trans-3-Hexene is primarily used as a starting material and intermediate in organic synthesis. [1][2]Its defined stereochemistry is crucial for stereospecific reactions where the configuration of the starting material dictates the stereochemistry of the product. It is used in the synthesis of pharmaceutical intermediates, agrochemicals, and other specialty chemicals where precise molecular architecture is required. [1]
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